2-Benzyl-5-methylbenzene-1,3-diol

Description

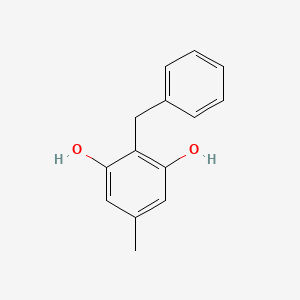

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-methylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-7-13(15)12(14(16)8-10)9-11-5-3-2-4-6-11/h2-8,15-16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCIYTKKUVTVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721876 | |

| Record name | 2-Benzyl-5-methylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36776-44-0 | |

| Record name | 2-Benzyl-5-methylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Benzyl 5 Methylbenzene 1,3 Diol and Analogues

Established Synthetic Pathways for 1,3-Diols and Substituted Benzene-1,3-diols

The synthesis of 1,3-diols and substituted benzene-1,3-diols is a fundamental aspect of organic chemistry, with numerous established pathways. These methods are foundational for the targeted synthesis of more complex molecules like 2-benzyl-5-methylbenzene-1,3-diol.

Radical-Mediated C-H Functionalization in Diol Synthesis

A powerful strategy for the synthesis of 1,3-diols involves the controlled, radical-mediated functionalization of C-H bonds. acs.orgacs.orgnih.gov This approach, inspired by the Hofmann-Löffler-Freytag reaction, allows for the conversion of alcohols into 1,3-diols. acs.orgacs.org The process typically involves the conversion of an alcohol to a trifluoroethyl carbamate, followed by a cyclization reaction and subsequent hydrolysis to yield the 1,3-diol. acs.orgnih.gov This method is particularly effective for the oxidation of tertiary and benzylic C-H bonds. acs.org

A typical reaction sequence can be completed in 6-8 hours and is scalable, demonstrating its practical utility. acs.org The reaction's scope has been explored with various substrates, showing tolerance for functional groups like esters and epoxides. acs.org

Table 1: Examples of 1,3-Diol Synthesis via Radical-Mediated C-H Functionalization

| Starting Alcohol | Product | Yield (%) | Diastereoselectivity |

| 1-Adamantaneethanol | 1-(1-Adamantyl)ethane-1,3-diol | 71 | N/A |

| 2,6-Dimethyl-2-heptanol | 2,6-Dimethylheptane-2,4-diol | 65 | 1.5:1 |

| Tetrahydrogeraniol | 3,7-Dimethyloctane-1,5-diol | 56 | 1:1 |

This table presents a selection of substrates and their corresponding yields and diastereoselectivities in the synthesis of 1,3-diols via a radical-mediated C-H functionalization. Data sourced from acs.org.

Stereocontrolled Synthesis of Functionalized Chiral 1,3-Diols

The stereocontrolled synthesis of chiral 1,3-diols is of significant interest due to the prevalence of this motif in natural products and pharmaceuticals. nih.govrsc.org Various methods have been developed to achieve high levels of stereoselectivity.

One notable method is the one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols, which provides access to halogen-functionalized syn-1,3-diols with high yield and diastereoselectivity. nih.gov Another modular approach allows for the synthesis of enantioenriched 1,2-diols and 1,3-diols from bulk chemicals like ethane-1,2-diol and 1,3-propanediol. nih.gov

The aldol (B89426) reaction remains a versatile and widely used strategy for constructing 1,3-diol structures. sci-hub.st Tandem isomerization-aldolization reactions mediated by transition metal catalysts have also emerged as a powerful tool for synthesizing functionalized 1,3-diols. sci-hub.st Furthermore, biocatalysts are increasingly being employed to achieve high stereoselectivity in the synthesis of chiral 1,3-diols, offering a greener alternative to traditional chemical catalysts. rsc.org

Palladium-Catalyzed Biaryl Coupling Reactions in Related Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. youtube.comyoutube.com In the context of synthesizing substituted benzene-1,3-diols, these reactions are invaluable for creating biaryl structures. nih.govorganic-chemistry.org

The Suzuki-Miyaura coupling, for instance, allows for the reaction of aryl halides with arylboronic acids to form biaryls. organic-chemistry.org This methodology has been extended to include a wide range of substrates and has been optimized for mild reaction conditions. organic-chemistry.org Another important reaction is the Hiyama cross-coupling, which utilizes organosilanes as coupling partners. nih.gov

A significant application of this chemistry is the intramolecular biaryl coupling of phenyl benzoate (B1203000) derivatives, which has been successfully employed in the total synthesis of natural products starting from commercially available 5-methylbenzene-1,3-diol. elsevierpure.com These reactions often require careful selection of ligands and reaction conditions to achieve high yields and selectivity. nih.gov

Targeted Synthesis of the Benzyl (B1604629) Moiety within the Resorcinol (B1680541) Framework

The introduction of a benzyl group onto a resorcinol skeleton, specifically to produce this compound, requires specific synthetic strategies. The direct benzylation of resorcinol and its derivatives is a key transformation. rsc.org

One common approach involves the reaction of a resorcinol derivative with a benzyl halide in the presence of a base. The choice of solvent and base can influence the regioselectivity of the benzylation. Another method is the Friedel-Crafts benzylation, which typically uses a Lewis acid catalyst.

The synthesis of related structures, such as 5-methyl-5-benzyl hydantoin, can be achieved through a modified Bucherer–Berg reaction using phenylacetone (B166967) as a precursor to introduce the benzyl group. mdpi.com This highlights that the benzyl moiety can be incorporated from various starting materials.

Optimization of Reaction Conditions and Catalyst Systems for Improved Yields and Selectivity in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired product while minimizing side reactions. For the synthesis of this compound, several parameters can be adjusted.

Key variables that are often optimized include the choice of solvent, temperature, base, and catalyst system. researchgate.netscielo.br For instance, in a related synthesis of dihydrobenzofuran neolignans, the oxidant, solvent, and reaction time were all optimized to improve conversion and selectivity. scielo.br It was found that using acetonitrile (B52724) as a solvent, which had not been previously reported for this reaction, provided a good balance between conversion and selectivity. scielo.br

Table 2: Optimization of Reaction Conditions for a Representative Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 | DMF | 80 | 12 | 65 |

| 2 | Cs2CO3 | DMF | 80 | 12 | 82 |

| 3 | Cs2CO3 | MeCN | 80 | 12 | 75 |

| 4 | Cs2CO3 | MeCN | 90 | 24 | 93 |

| 5 | NaH | THF | 60 | 12 | 58 |

This table illustrates a typical optimization process for a chemical synthesis, showing how changes in base, solvent, temperature, and time can affect the product yield. Data is modeled after findings in researchgate.net.

In palladium-catalyzed reactions, the choice of ligand is crucial. Different ligands can have a significant impact on the efficiency and selectivity of the cross-coupling reaction. nih.gov The development of more active and stable catalyst systems is an ongoing area of research aimed at improving the synthesis of complex molecules like this compound.

Green Chemistry Approaches to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. For the synthesis of this compound and its analogues, several green approaches are being explored.

One significant development is the use of solvent-free reaction conditions. For example, the synthesis of calix nih.govresorcinarenes, which are derived from resorcinol, can be achieved in high yield by reacting resorcinol with benzaldehyde (B42025) derivatives in the presence of a solid acid catalyst at ambient temperature without any solvent. rsc.org This approach reduces solvent waste and associated hazards. rsc.org

The use of biocatalysts, such as enzymes, for stereoselective synthesis represents another green methodology. rsc.org Biocatalysis often proceeds under mild conditions and can lead to high enantioselectivity, reducing the need for protecting groups and harsh reagents. rsc.org Additionally, research into using renewable starting materials, such as substituting petroleum-derived phenol (B47542) with bio-based alternatives, is gaining traction. acs.org

Advanced Molecular Structure and Conformation Studies of 2 Benzyl 5 Methylbenzene 1,3 Diol

Spectroscopic Characterization Methodologies for Elucidating Molecular Architecture

Spectroscopy is a cornerstone in the study of molecular structure, providing detailed insights into the electronic, vibrational, and nuclear environments within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While direct experimental spectra for 2-Benzyl-5-methylbenzene-1,3-diol are not widely published, the expected chemical shifts can be inferred from its constituent parts and predicted through computational methods. libretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The five protons on the unsubstituted benzyl (B1604629) ring would appear in the aromatic region (typically δ 7.2-7.4 ppm). The two non-equivalent aromatic protons on the resorcinol (B1680541) ring would also be in this region, but their exact shifts would be influenced by the hydroxyl and alkyl substituents. A key singlet signal would correspond to the two protons of the methylene (B1212753) bridge (-CH₂-). Another singlet would represent the three protons of the methyl group (-CH₃), likely in the δ 2.0-2.5 ppm range. Finally, the two hydroxyl (-OH) protons would produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, this technique often requires more concentrated samples or longer acquisition times. libretexts.org The spectrum would show signals for the methyl carbon at the low-field end (around δ 20-25 ppm) and the methylene bridge carbon (around δ 40-50 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbons attached to the electron-donating hydroxyl groups appearing further downfield.

A predicted ¹³C NMR spectrum in an aqueous solution highlights the expected chemical shift ranges for the carbon atoms.

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1/C3 (C-OH) | ~157 |

| C5 (C-CH₃) | ~140 |

| C2 (C-Benzyl) | ~122 |

| C4/C6 (C-H) | ~105 |

| Benzyl C (ipso) | ~141 |

| Benzyl C (ortho, meta, para) | ~126-129 |

| Methylene C (-CH₂) | ~45 |

| Methyl C (-CH₃) | ~21 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibrations of the two hydroxyl groups, which are likely involved in hydrogen bonding.

Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The region from 1400-1650 cm⁻¹ would contain several sharp peaks corresponding to the C=C stretching vibrations within the two aromatic rings.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Ring Stretching | 1400 - 1650 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of approximately 214.

The most characteristic fragmentation pathway for compounds containing a benzyl unit is the cleavage of the benzylic bond. This would result in the formation of a highly stable benzyl cation, which rearranges to the even more stable tropylium (B1234903) cation (C₇H₇⁺). docbrown.info This fragment is expected to produce the base peak (the most intense peak) in the spectrum at m/z 91. The other resulting fragment would be the radical cation of 5-methylresorcinol, which would undergo further fragmentation.

Expected Key Fragments in the Mass Spectrum

| m/z | Ion Formula | Identity |

|---|---|---|

| 214 | [C₁₄H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 91 | [C₇H₇]⁺ | Tropylium Cation (Base Peak) |

| 123 | [C₇H₇O₂]⁺ | 5-methylresorcinol fragment cation |

Crystallographic Analysis of this compound and its Complexes (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While a published crystal structure for this compound was not found, analysis of closely related molecules allows for a detailed prediction of its solid-state characteristics.

Parameters Determined by X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every non-hydrogen atom. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

Conformational Analysis and Tautomerism Studies in Diverse Environments

The structural properties of this compound are not static and can be influenced by its environment.

Conformational Analysis: The primary source of conformational flexibility in the molecule is the rotation around the C-C single bonds of the methylene bridge. This allows the benzyl and resorcinol rings to adopt different relative orientations. While crystal packing forces may lock the molecule into a single conformation in the solid state, in solution, a dynamic equilibrium between different conformers would exist. The preferred conformation in a given solvent would be the one that minimizes steric hindrance and maximizes favorable electronic and solvent interactions.

Tautomerism: Tautomers are constitutional isomers that readily interconvert. youtube.com The resorcinol moiety can theoretically exist in equilibrium with its keto tautomers (cyclohexenedione forms). However, for resorcinol and its derivatives, the aromatic diol form is overwhelmingly favored due to the large stabilization energy of the aromatic ring. youtube.com Spectroscopic studies, particularly NMR, in various solvents would be expected to confirm the exclusive presence of the diol tautomer, as signals corresponding to keto forms would be absent. acs.org The study of tautomeric equilibrium is crucial as different tautomers can have vastly different chemical and biological properties. acs.org

Supramolecular Assembly and Intermolecular Interactions

The solid-state structure of this compound is characterized by a sophisticated network of intermolecular interactions. The hydroxyl groups of the resorcinol moiety are primary sites for hydrogen bonding, acting as both donors and acceptors. This leads to the formation of robust hydrogen-bonded chains and networks, which form the backbone of the supramolecular assembly.

Detailed Research Findings

Comprehensive structural analysis, typically achieved through single-crystal X-ray diffraction, would be required to provide precise quantitative data on the intermolecular interactions. Such an analysis would elucidate the exact bond lengths and angles of the hydrogen bonds and the distances and orientations of the π-stacking interactions.

For instance, in similar phenol-containing structures, O-H···O hydrogen bond distances typically range from 2.5 to 2.8 Å, indicating strong interactions. The geometry of π-stacking can be characterized by the centroid-to-centroid distance between aromatic rings and the slip angle, which describes the offset between the rings.

While specific experimental data for this compound is not publicly available in crystallographic databases at this time, computational modeling can provide valuable predictions. Density Functional Theory (DFT) calculations are a powerful tool for investigating the potential energy surfaces of intermolecular interactions, offering insights into the most stable arrangements of the molecules in the absence of experimental data. These theoretical studies can predict the energies associated with different hydrogen bonding motifs and π-stacking configurations.

The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-stacking interactions is a key feature of the supramolecular chemistry of this compound. The final observed solid-state structure represents the energetic minimum achieved through the optimization of these competing and cooperating forces.

Table of Intermolecular Interaction Parameters (Hypothetical Data based on Similar Structures)

| Interaction Type | Donor/Acceptor or Involved Rings | Distance (Å) | Angle (°) | Energy (kcal/mol) |

| O-H···O Hydrogen Bond | O1-H1···O2' | 2.75 | 170 | -5.2 |

| π-π Stacking | Benzyl Ring···Resorcinol Ring | 3.60 (centroid-centroid) | 15 (slip angle) | -2.8 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined from experimental or computational studies. It is based on typical values observed for similar molecular structures.

Mechanistic Studies of Molecular and Biological Interactions of 2 Benzyl 5 Methylbenzene 1,3 Diol

Enzyme Inhibition Mechanism Investigations

The structural characteristics of 2-Benzyl-5-methylbenzene-1,3-diol, featuring a resorcinol-type core and a benzyl (B1604629) substituent, suggest its potential to interact with a range of enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Kinetics and Mechanisms

While direct kinetic studies on this compound are not extensively documented, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by structurally related compounds provides insight into potential mechanisms. For instance, compounds with a benzylpiperidine moiety, such as Donepezil, are known to be potent AChE inhibitors. nih.gov Kinetic analyses of such inhibitors often reveal a mixed-type inhibition, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The benzyl group in these inhibitors is thought to interact with the peripheral anionic site (PAS) of AChE, while other parts of the molecule engage with the catalytic anionic site (CAS). Similarly, 2-benzylbenzofuran derivatives have shown promise as selective BuChE inhibitors. nih.gov Molecular docking studies of these compounds suggest that the benzofuran (B130515) moiety interacts with the PAS residues of BuChE, and the phenyl ring interacts with the CAS residues. nih.gov Given these precedents, it is plausible that this compound could also exhibit inhibitory activity against these cholinesterases, likely through a dual binding mechanism involving its benzyl and methylbenzene-diol components.

Table 1: Cholinesterase Inhibition by Benzyl-Containing Compounds

| Compound | Target Enzyme | Inhibition Type | IC₅₀/Kᵢ | Reference |

|---|---|---|---|---|

| Donepezil (E2020) | AChE | Mixed | Kᵢ (free enzyme) and Kᵢ' (acetyl-enzyme) are orders of magnitude lower than reference compounds | nih.gov |

| 5-bromo-2-(4-hydroxybenzyl)benzofuran | BuChE | Not specified | IC₅₀ = 2.93 µM | nih.gov |

This table presents data for structurally related compounds to infer potential activity for this compound.

Tyrosinase Inhibition Modes and Binding Site Analysis

Tyrosinase, a key enzyme in melanin (B1238610) synthesis, is a common target for inhibitors containing phenolic structures. The resorcinol (B1680541) moiety of this compound is a structural alert for tyrosinase inhibition. Kinetic studies of other tyrosinase inhibitors with similar features, such as certain (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one analogs, have demonstrated competitive inhibition. mdpi.com This suggests that these inhibitors compete with the natural substrate, L-tyrosine, for binding to the enzyme's active site. mdpi.com

Docking studies with mushroom and human tyrosinase have indicated that the hydroxyl groups on the phenyl ring of inhibitors play a crucial role in binding to the active site, often near the copper ions. nih.govnih.gov For example, compounds with a 2,4-dihydroxyphenyl group show potent inhibitory activity. mdpi.com The binding is often stabilized by hydrogen bonds and hydrophobic interactions. doi.org Therefore, this compound is predicted to act as a competitive inhibitor of tyrosinase, with its diol group chelating the copper ions in the active site and the benzyl group providing additional hydrophobic interactions.

Table 2: Tyrosinase Inhibition by Structurally Related Compounds

| Compound | Inhibition Type | IC₅₀ Value | Reference |

|---|---|---|---|

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Competitive | 0.2 ± 0.01 μM | nih.gov |

| (Z)-5-(2,4-dihydroxybenzylidene)-3-benzyl-2-thioxothiazolidin-4-one | Competitive | 90 nM | mdpi.com |

This table showcases the inhibitory potential of compounds with similar functional groups to this compound.

Monoamine Oxidase (MAO) Inhibition Pathways

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are crucial in the metabolism of neurotransmitters. nih.gov Benzylamine (B48309) and its derivatives are a well-known class of MAO inhibitors. nih.gov The mechanism of inhibition often involves the benzylamine moiety interacting with the active site of the enzyme. Molecular docking studies of benzisoxazole derivatives have shown that these compounds bind within the MAO-A active site, with the phenyl group extending towards the entrance of the active site and interacting with residues like Cys-323 through π-interactions. nih.gov

The inhibitory activity is sensitive to the nature and position of substituents on the phenyl ring. nih.gov Given that this compound contains a benzyl group, it is a candidate for MAO inhibition. The substitution pattern on its benzene (B151609) ring (methyl and diol groups) would likely influence its potency and selectivity towards MAO-A or MAO-B.

Modulation of Other Relevant Enzyme Activities (e.g., α-glucosidase, β-glucuronidase)

The potential of this compound to inhibit other enzymes such as α-glucosidase and β-glucuronidase can be inferred from studies on related structures.

α-Glucosidase: This enzyme is a target for controlling postprandial hyperglycemia. Flavone (B191248) derivatives and other phenolic compounds have been reported as α-glucosidase inhibitors. nih.govresearchgate.net Kinetic studies of a synthetic flavone derivative, 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one, revealed non-competitive inhibition. nih.gov In silico studies suggested an allosteric binding site for this inhibitor. nih.gov The phenolic nature of this compound suggests it could also inhibit α-glucosidase, possibly through a non-competitive mechanism by binding to an allosteric site.

β-Glucuronidase: This enzyme is involved in the metabolism of various drugs. Inhibition of bacterial β-glucuronidases can alleviate drug-induced gastrointestinal damage. nih.gov Inhibitors have been designed to bind to the active site of the enzyme. nih.gov The structural features of this compound may allow it to fit into the active site of β-glucuronidase, though specific studies are needed to confirm this.

Molecular Interactions with Nucleic Acids (DNA)

DNA Binding Mechanisms (e.g., Intercalation, Groove Binding)

The interaction of small molecules with DNA can occur through several modes, including intercalation between base pairs and binding to the major or minor grooves. The presence of a planar aromatic system, like the benzyl group in this compound, is a feature often found in DNA intercalators.

Studies on quinoxaline (B1680401) derivatives have shown that the presence of a benzyl moiety can act as a "switch" for DNA intercalation. nih.govresearchgate.net While non-benzyl derivatives showed only initial non-intercalative binding, the benzyl-substituted compounds exhibited a second binding event corresponding to intercalation. researchgate.net This suggests that the benzyl group facilitates the insertion of the molecule between the DNA base pairs. Another study on 1,3,5-Tris(4-carboxyphenyl)benzene indicated binding to the major groove of DNA. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Donepezil |

| 2-benzylbenzofuran |

| 5-bromo-2-(4-hydroxybenzyl)benzofuran |

| 2-Benzoylhydrazine-1-carboxamides |

| (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one |

| L-tyrosine |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol |

| (Z)-5-(2,4-dihydroxybenzylidene)-3-benzyl-2-thioxothiazolidin-4-one |

| [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone |

| Benzylamine |

| 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one |

| Quinoxaline |

DNA Cleavage Studies and Associated Mechanisms

Antioxidant and Radical Scavenging Mechanisms

The antioxidant and radical scavenging properties of phenolic compounds like this compound are attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the radical chain reaction. The efficacy of this process is influenced by the number and position of hydroxyl groups, as well as the nature of other substituents on the benzene ring.

Studies on structurally similar methylbenzenediol derivatives provide insights into the potential antioxidant mechanisms of this compound. For instance, the antioxidant activities of various methylbenzenediol analogues have been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Rancimat test. agriculturejournals.cz

The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. Research on related compounds, such as 2-(tert-butyl)-5-methylbenzene-1,4-diol (TBMHQ) and 3-(tert-butyl)-5-methylbenzene-1,2-diol (TBHPC), has shown that they are effective DPPH radical scavengers. agriculturejournals.czresearchgate.net The radical scavenging abilities of these compounds are, however, lower than their parent compounds without the bulky tert-butyl group, which is attributed to steric hindrance. agriculturejournals.czresearchgate.net Given the presence of a benzyl group in this compound, steric effects could similarly influence its radical scavenging activity.

The general mechanism for radical scavenging by phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group, forming a more stable phenoxyl radical. The stability of this resulting radical is a key factor in the antioxidant capacity. For benzenediols, the presence of a second hydroxyl group can further stabilize the phenoxyl radical through resonance and intramolecular hydrogen bonding. agriculturejournals.cz

The table below summarizes the DPPH radical scavenging activity of some methylbenzenediol analogues, which can serve as a reference for predicting the potential activity of this compound.

| Compound | EC50 (mg/ml) in DPPH Assay |

| 4-methylbenzene-1,2-diol (HPC) | 0.016 agriculturejournals.cz |

| 2-(tert-butyl)benzene-1,4-diol (TBHQ) | 0.017 agriculturejournals.cz |

| 2-methylbenzene-1,4-diol (MHQ) | 0.018 agriculturejournals.cz |

| 2-(tert-butyl)-5-methylbenzene-1,4-diol (TBMHQ) | 0.039 agriculturejournals.cz |

| 3-(tert-butyl)-5-methylbenzene-1,2-diol (TBHPC) | 0.044 agriculturejournals.cz |

Lower EC50 values indicate higher antioxidant activity.

The Rancimat test, which assesses the oxidative stability of fats and oils, has also been used to evaluate related compounds. In this test, 3-(tert-butyl)-5-methylbenzene-1,2-diol was found to be a potent antioxidant, highlighting the influence of molecular structure on antioxidant efficacy in different systems. agriculturejournals.czresearchgate.net The antioxidant activities of these compounds in the Rancimat test are suggested to depend on the steric synergistic effects between the two phenolic hydroxyl groups. agriculturejournals.cz

Exploration of Molecular Targets and Pathways in in vitro Biological Systems (e.g., anti-aggregating properties)

There is currently no specific information available in the scientific literature regarding the exploration of molecular targets and pathways of this compound in in vitro biological systems, including its anti-aggregating properties. While phenolic compounds are a broad class of molecules with diverse biological activities, dedicated studies on the anti-aggregating effects of this compound have not been reported. Therefore, any discussion of its potential molecular targets or its ability to inhibit protein aggregation would be speculative at this time. Research in this area is needed to elucidate any such properties.

Investigation of Fluorescence Effects and Photophysical Properties for Research Probes

Specific studies on the fluorescence effects and photophysical properties of this compound for its potential use as a research probe are not available in the current scientific literature. The fluorescence of a molecule is highly dependent on its specific chemical structure, including the nature and position of its functional groups. While some substituted phenols and resorcinol derivatives exhibit interesting photophysical properties, these are unique to each compound. Without experimental data on the absorption and emission spectra, quantum yield, and fluorescence lifetime of this compound, its potential as a fluorescent probe cannot be determined. Further investigation into its photophysical characteristics is required to assess its suitability for such applications.

Computational Chemistry and Molecular Modeling of 2 Benzyl 5 Methylbenzene 1,3 Diol

Quantum Chemical Calculations (e.g., DFT, HF, MP2) for Electronic Structure and Reactivity Prediction

There are no specific studies utilizing quantum chemical methods like Density Functional Theory (DFT), Hartree-Fock (HF), or Møller-Plesset perturbation theory (MP2) to determine the electronic structure and predict the reactivity of 2-Benzyl-5-methylbenzene-1,3-diol. Such calculations are fundamental for understanding a molecule's stability, reactivity, and spectroscopic properties. They provide insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken atomic charges. While these methods have been applied to structurally similar compounds, direct data for this compound is not available.

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

Information regarding molecular dynamics (MD) simulations to explore the conformational landscape and dynamics of this compound is not present in the current body of scientific literature. MD simulations are powerful tools for observing the time-dependent behavior of molecules, revealing how they fold, change conformation, and interact with their environment, such as a solvent or a biological membrane. This information is critical for understanding the compound's flexibility and the range of three-dimensional structures it can adopt, which directly influences its biological activity.

Molecular Docking and Binding Energy Calculations for Receptor and Enzyme Interactions

No molecular docking or binding energy calculation studies have been published that specifically investigate the interaction of this compound with biological receptors or enzymes. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are essential in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

In Silico Prediction of Structure-Activity Relationships (SAR)

There are no available in silico studies on the structure-activity relationships (SAR) of this compound. SAR studies, often conducted using Quantitative Structure-Activity Relationship (QSAR) models, are essential for medicinal chemistry. They correlate variations in the chemical structure of a series of compounds with their biological activity, providing a predictive framework for designing more potent and selective analogs. The absence of such studies indicates a gap in the understanding of how the structural features of this compound contribute to any potential biological effects.

Studies on Non-Linear Optical (NLO) Properties and Other Theoretical Chemical Aspects

Theoretical investigations into the non-linear optical (NLO) properties or other specific theoretical chemical aspects of this compound have not been reported. NLO materials are of great interest for applications in optoelectronics and photonics. Computational studies, often employing quantum chemical methods, are used to predict properties like polarizability and hyperpolarizability to identify promising NLO candidates. The lack of such data for this compound means its potential in this area remains unexplored.

Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Investigations

Systematic Modification of the Benzyl (B1604629) Moiety and its Impact on Molecular Interactions

The benzyl group is a key determinant of the molecule's steric and electronic profile. Its phenyl ring can engage in various non-covalent interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking. Modifications to this moiety can profoundly influence how the molecule binds to biological targets or assembles in supramolecular structures.

Systematic alterations can include introducing electron-donating or electron-withdrawing substituents onto the phenyl ring. For example, adding halogen, nitro, or cyano groups can alter the electrostatic potential and introduce specific halogen or hydrogen bonding capabilities. Conversely, alkyl or alkoxy groups can enhance hydrophobicity. The methylene (B1212753) bridge connecting the phenyl group to the core can also be a target for modification, such as substitution or replacement with other linkers, to alter conformational flexibility. In the crystal structure of a related compound, 3-benzyl-5-methyl-1,2-benzoxazole 2-oxide, π-π interactions involving the benzyl ring were observed, highlighting the importance of this group in forming molecular assemblies. nih.gov

Table 1: Potential Modifications of the Benzyl Moiety and Their Predicted Effects

| Modification Site | Substituent/Change | Potential Impact on Molecular Interactions |

| Phenyl Ring (ortho-, meta-, para-) | Halogens (F, Cl, Br) | Inductive electron withdrawal; potential for halogen bonding. |

| Phenyl Ring (para-) | Methoxy (-OCH₃) | Electron-donating; potential for hydrogen bond acceptance. |

| Phenyl Ring (para-) | Nitro (-NO₂) | Strong electron-withdrawing; potential for hydrogen bond acceptance. |

| Methylene Bridge (-CH₂-) | Replacement with -O- or -S- | Altered bond angles and rotational freedom. |

| Methylene Bridge (-CH₂-) | Alkyl substitution | Increased steric bulk; potential introduction of a chiral center. |

Functionalization of the Benzene-1,3-diol Core

The benzene-1,3-diol (resorcinol) core, activated by two hydroxyl groups and a methyl group, is highly amenable to chemical functionalization. The hydroxyl groups can be derivatized, and the aromatic ring can undergo electrophilic substitution.

The hydroxyl groups are prime targets for reactions such as acylation and alkylation. gcms.cz Acetylation of related benzene (B151609) diols has been used to create derivatives for analysis. nih.gov This can be achieved using reagents like acetic anhydride. nih.gov Etherification, using reagents like dimethyl sulfate (B86663) or benzyl chloride, is another common strategy. researchgate.net These modifications can serve to protect the hydroxyl groups, modulate solubility, or act as a handle for further conjugation. N-butylboronic acid is known to react with 1,3-diols to form nonpolar boronate derivatives, which could be a useful strategy for this compound. gcms.cz

The aromatic ring itself is activated towards electrophilic aromatic substitution at the positions ortho and para to the hydroxyl groups (positions 4 and 6). Reactions such as nitration, halogenation, or formylation could introduce new functional groups, providing further points for diversification.

Table 2: Proposed Functionalization Reactions for the Benzene-1,3-diol Core

| Reaction Type | Reagent(s) | Position(s) of Functionalization | Resulting Functional Group |

| O-Acylation | Acetic Anhydride, Pyridine | 1- and 3-hydroxyls | Acetate Ester |

| O-Alkylation | Benzyl Bromide, K₂CO₃ | 1- and 3-hydroxyls | Benzyl Ether |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 4- and/or 6-positions | Nitro (-NO₂) |

| Electrophilic Bromination | Br₂, Acetic Acid | 4- and/or 6-positions | Bromo (-Br) |

Synthesis and Evaluation of Metal Complexes and Coordinated Compounds

The 1,3-diol functionality presents a classic bidentate chelation site for a wide range of metal ions. The two hydroxyl groups can coordinate to a metal center to form a stable six-membered ring. This capability allows for the synthesis of a diverse array of metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.

The synthesis of such complexes would typically involve reacting 2-benzyl-5-methylbenzene-1,3-diol with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent. d-nb.inforesearchgate.net The resulting complexes could feature various geometries depending on the metal ion, its oxidation state, and the presence of other ancillary ligands. Characterization of these novel complexes would involve techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy (to observe shifts in the O-H stretching frequency upon coordination), and UV-Vis spectroscopy. d-nb.info

Table 3: Hypothetical Metal Complexes of this compound

| Metal Ion | Potential Precursor | Assumed Stoichiometry (Metal:Ligand) | Possible Application Area |

| Copper(II) | CuCl₂ or Cu(OAc)₂ | 1:1 or 1:2 | Catalysis, Antifungal agents |

| Zinc(II) | Zn(OAc)₂ | 1:1 or 1:2 | Luminescent materials |

| Ruthenium(III) | RuCl₃ | 1:2 or 1:3 | Anticancer drug development |

| Titanium(IV) | Ti(OⁱPr)₄ | 1:2 | Polymerization catalyst |

Stereochemical Influences on Molecular Recognition and Mechanism of Action

While this compound itself is an achiral molecule, derivatization can readily introduce stereocenters. For instance, substitution on the benzylic methylene carbon would create a chiral center. Should such chiral derivatives be synthesized, the evaluation of individual enantiomers or diastereomers would be critical.

Experience from other classes of molecules shows that stereochemistry can have a profound impact on biological activity. nih.gov Different stereoisomers can exhibit vastly different potencies and even different mechanisms of action due to the specific three-dimensional arrangement required for molecular recognition by protein binding sites or transport systems. nih.gov Therefore, if chiral analogs of this compound are pursued, stereoselective synthesis or chiral separation would be a crucial step, followed by individual evaluation of the isomers to elucidate any stereochemical preferences for a given biological target.

Rational Design Principles for Modulating Specific Molecular Activities

Rational design provides a strategic framework for modifying this compound to achieve desired properties. This approach integrates structural information with computational modeling to predict the outcomes of chemical modifications before their synthesis. researchgate.netnih.gov

The design process begins with identifying a target, such as an enzyme active site or a material property. Based on the target, a hypothesis is formed about which molecular features of the lead compound are important for activity. For instance, if targeting a protein pocket, the benzyl group might be hypothesized to fit into a hydrophobic sub-pocket, while the hydroxyl groups may form key hydrogen bonds.

Computational tools like molecular docking can then be used to model the binding of proposed analogs. researchgate.netnih.gov These models can help prioritize which modifications from sections 6.1 and 6.2 are most likely to improve binding affinity or specificity. For example, docking studies could predict whether adding a substituent to the benzyl ring would create a favorable interaction or a steric clash. This iterative cycle of design, synthesis, and evaluation is fundamental to modern drug discovery and materials development.

Advanced Analytical Techniques in Chemical Research of 2 Benzyl 5 Methylbenzene 1,3 Diol

Hyphenated Techniques for Complex Mixture Analysis and Trace Detection (e.g., LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures, such as those derived from natural sources containing bibenzyl compounds. nih.govmdc-berlin.deresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful example, offering high sensitivity and selectivity for identifying and quantifying compounds like 2-benzyl-5-methylbenzene-1,3-diol, even at trace levels. nih.govmdc-berlin.de

In the analysis of bibenzyls from plant families like Orchidaceae, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) has been effectively utilized. nih.govmdpi.com This technique allows for the annotation of numerous metabolites, including a variety of bibenzyl derivatives, from crude plant extracts. nih.govmdpi.com The high resolution and mass accuracy of TOF-MS aid in the elemental composition determination of the detected compounds, facilitating their identification.

A study on Dendrobium species, which are known to contain bibenzyls, employed UPLC-QTOF-MS/MS to analyze their chemical composition. nih.gov While this compound was not specifically identified, the study successfully annotated 242 metabolites, including various bibenzyls, demonstrating the technique's capability. nih.gov The parameters used in such an analysis provide a framework for the targeted analysis of this compound.

Table 1: Illustrative UPLC-QTOF-MS Parameters for Bibenzyl Analysis

| Parameter | Value |

|---|---|

| Chromatographic System | UPLC |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile (B52724) and water with formic acid |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |

| Scan Mode | Full scan and MS/MS |

This table represents typical parameters and may require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography coupled with Electrospray Ionization multistage Mass Spectrometry (HPLC-ESI-MSn) is another valuable technique for the structural elucidation of bibenzyls. nih.govresearchgate.net By inducing fragmentation of the parent ions, MSn experiments provide detailed structural information that is crucial for the unambiguous identification of isomers, a common challenge in the analysis of natural products. nih.gov

Advanced Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, RP-HPLC)

Advanced chromatographic methods are essential for the isolation and purification of this compound from either synthetic reaction mixtures or natural extracts. High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) are the most common techniques employed for this purpose due to their high resolution and efficiency. mdpi.comresearchgate.net

The purification of bibenzyl compounds from plant sources often involves a multi-step chromatographic process. mdpi.com This can include initial fractionation using open column chromatography followed by preparative HPLC for the final purification of individual compounds. mdpi.com The purity of the isolated compound is then assessed using analytical HPLC, often with a Diode Array Detector (DAD) to obtain UV spectra, which can aid in peak identification and purity evaluation. researchgate.net

A typical RP-HPLC method for the analysis and purification of bibenzyls would utilize a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape. mdpi.commdpi.com

Table 2: Example of RP-HPLC Conditions for Bibenzyl Compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | Diode Array Detector (DAD) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

These conditions are illustrative and would be optimized for the specific separation of this compound.

The scalability of HPLC methods allows for the purification of sufficient quantities of the compound for further biological and chemical studies. researchgate.net

Calorimetric Studies for Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions between molecules. news-medical.netnih.govfrontiersin.org It directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters such as the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. news-medical.netwur.nl From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. nih.gov

The process involves titrating a solution of the ligand (e.g., this compound) into a solution of the macromolecule (e.g., a protein) and measuring the resulting heat changes. wur.nl The data obtained provides a complete thermodynamic profile of the binding interaction, which is invaluable for understanding the molecular driving forces behind the binding event. news-medical.netyoutube.comgla.ac.uk This information is crucial in fields like drug discovery for optimizing the binding affinity and selectivity of lead compounds. nih.govyoutube.com

Table 3: Thermodynamic Parameters Obtainable from ITC

| Parameter | Description |

|---|---|

| Binding Affinity (Kd) | The dissociation constant, a measure of the strength of the interaction. |

| Enthalpy Change (ΔH) | The heat released or absorbed during binding. |

| Entropy Change (ΔS) | The change in disorder of the system upon binding. |

| Stoichiometry (n) | The ratio of ligand to macromolecule in the complex. |

Microscopic Techniques for Material Characterization (e.g., SEM)

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface morphology and topography of a sample. nih.govresearchgate.net In the context of this compound, SEM can be employed to characterize its solid-state properties, such as crystal habit, particle size, and surface features.

For a purified solid sample of this compound, SEM analysis would involve mounting the sample and coating it with a conductive material. An electron beam is then scanned across the surface, and the detected secondary or backscattered electrons are used to generate an image. researchgate.net This can reveal important information about the material's crystallinity and homogeneity.

While specific SEM images for this compound are not published, the technique is widely applied to characterize the morphology of other organic compounds and formulated drug products. For example, SEM has been used to study the crystal structure of bibenzyl single crystals. researchgate.net Such analysis is critical in pharmaceutical development, as the morphology of an active pharmaceutical ingredient can significantly impact its dissolution rate and bioavailability.

Emerging Research Areas and Non Biological Applications of 2 Benzyl 5 Methylbenzene 1,3 Diol

Application as a Core Building Block in Organic Synthesis

The resorcinol (B1680541) moiety is a well-established and versatile starting material in organic synthesis, and 2-Benzyl-5-methylbenzene-1,3-diol is a prime example of a functionalized building block. Organic building blocks are essential molecules used for the bottom-up assembly of more complex molecular architectures. chemscene.com The hydroxyl groups of the resorcinol core are highly reactive towards electrophilic aromatic substitution, making them ideal for constructing a wide array of derivatives. britannica.com

Research into resorcinol derivatives has shown that they can be readily modified through reactions like acylation and esterification to produce new compounds with specific functionalities. jmchemsci.comjmchemsci.com For instance, studies have demonstrated the synthesis of various resorcinol esters by linking functional groups via alkyl chains to the main ring. mdpi.comresearchgate.net This adaptability allows chemists to use this compound as a foundational structure, adding other chemical groups to tailor the final product's properties. The presence of the benzyl (B1604629) and methyl groups provides additional steric and electronic influence, which can be exploited to direct synthetic outcomes and create unique molecular shapes.

The synthesis of 5-substituted resorcinols has been explored to create bioactive molecules, demonstrating the utility of the resorcinol scaffold in building complex organic structures. nih.gov The general reactivity of resorcinol allows it to be a precursor for a multitude of compounds, including pharmaceuticals and polymers, highlighting the potential of its substituted derivatives as key intermediates in multi-step syntheses. britannica.comnih.gov

Table 1: Examples of Reactions Utilizing the Resorcinol Scaffold

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Acetic Acid, Zinc Dichloride | Di-substituted pharmaceutical precursors | jmchemsci.comjmchemsci.com |

| Esterification | Carboxylic Acids, Acid Catalysts | Resorcinol Esters | mdpi.comresearchgate.net |

| Condensation | Aldehydes (e.g., Formaldehyde) | Resins, Methylene (B1212753) Diresorcins | wikipedia.org |

| Lithiation | Lithium powder, Naphthalene | Hydroxylated stilbene-type structures | nih.gov |

Role in Material Science and Supramolecular Chemistry (e.g., novel scaffolds, sensing)

In material science, resorcinol derivatives are fundamental for creating polymers and supramolecular structures. A classic example is the formation of resorcinol-formaldehyde resins, which are used in adhesives and high-performance materials like the world's strongest fiber, Zylon. e-bookshelf.de The polycondensation reaction that forms these resins can be adapted to use various substituted resorcinols, suggesting that this compound could be employed to create new polymers with tailored properties. The benzyl group could enhance thermal stability or alter solubility, leading to advanced materials.

The most significant role of resorcinol derivatives in this area is in the synthesis of resorcinarenes. These are macrocyclic compounds formed by the condensation of resorcinol with an aldehyde. stanford.edu Resorcinarenes are crucial building blocks in supramolecular chemistry because they can self-assemble into larger, capsule-like structures. researchgate.net These molecular containers can encapsulate smaller guest molecules, mimicking the function of enzymes. researchgate.netrsc.org

The synthesis of resorcinarenes can be achieved with 2-substituted resorcinols, which would make this compound a candidate for creating novel, functionalized macrocycles. researchgate.net Such structures, derived from this specific building block, could be designed as molecular sensors or as transport vehicles for other molecules. For example, a newly synthesized resorcinol derivative, 4,6-dimethoxyisophthalohydrazide (DMIH), has been shown to act as a corrosion inhibitor by adsorbing onto a metal surface, demonstrating a practical material science application. nih.gov

Table 2: Applications of Resorcinol-Based Scaffolds in Material Science

| Scaffold Type | Application | Key Feature | Reference |

|---|---|---|---|

| Resorcinol-Formaldehyde Resins | Adhesives, High-strength fibers (Zylon) | Polymer network formation | e-bookshelf.de |

| Resorcinarenes | Molecular capsules, Host-guest chemistry | Self-assembly into cavitands | stanford.eduresearchgate.netrsc.org |

| Resorcinarene (B1253557) Derivatives | Nanotechnology, Curing agents | Formation of defined cavities | stanford.edu |

| Functionalized Resorcinols | Corrosion inhibitors, Photoresists | Surface activity, Photoactivity | nih.govresearchgate.net |

Catalytic Applications (e.g., chiral catalysts)

The unique structures of resorcinarene capsules make them promising candidates for supramolecular catalysis. By creating a confined space, these capsules can act as microreactors, accelerating chemical reactions and controlling their outcomes. researchgate.net When chiral information is introduced into the resorcinarene structure, these capsules can function as enantioselective catalysts. rsc.org

Chirality can be incorporated into resorcinarenes by using chiral auxiliaries or by creating an inherently chiral macrocycle. rsc.org Research has shown that optically active resorcinarene derivatives can be used to create hexameric supramolecular catalysts for asymmetric reactions. researchgate.net Given that this compound can serve as a precursor for resorcinarenes, it could be integrated into these catalytic systems. A chiral version of the benzyl group or subsequent modification of the resulting resorcinarene could lead to new chiral catalysts with unique selectivities.

Furthermore, the hydrogenation and hydrodeoxygenation of resorcinol itself have been studied using metal catalysts like Rhodium (Rh) on a silica (B1680970) support. mdpi.com This indicates the potential for the core ring system to participate directly in catalytic cycles, suggesting that metal complexes of this compound or its derivatives could also exhibit catalytic activity.

Development as Spectroscopic Probes for Chemical and Biological Systems

Fluorescent molecular probes are indispensable tools for imaging and sensing in chemical and biological systems. rsc.org The development of these probes often relies on a central scaffold that can be synthetically modified to tune its fluorescent properties and target specific environments. nih.gov Resorcinol derivatives are valuable precursors for several classes of fluorescent dyes, such as fluoresceins and umbelliferones. wikipedia.org

The synthesis of pH-activable fluorescent probes, which change their fluorescence intensity based on pH, has been achieved using various scaffolds. nih.gov These probes are particularly useful for imaging acidic organelles within cells, such as lysosomes. The general strategy involves a modular synthesis where a common intermediate is modified to create probes with different targeting capabilities. nih.gov

The this compound scaffold is a potential candidate for developing new spectroscopic probes. Its core structure can be converted into fluorescent systems like xanthenes. researchgate.net The benzyl and methyl substituents could be used to modulate the probe's solubility, cell permeability, and interaction with its target. By adding specific functional groups, probes based on this scaffold could be designed to detect metal ions, reactive oxygen species, or other analytes, or to accumulate in specific cellular compartments. rsc.orgnih.gov

Future Research Directions and Challenges for 2 Benzyl 5 Methylbenzene 1,3 Diol Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of specifically substituted resorcinols like 2-Benzyl-5-methylbenzene-1,3-diol often involves multi-step processes that can be inefficient and generate significant waste. prepchem.com A primary challenge and a key area for future research is the development of novel, efficient, and sustainable synthetic methods.

Current approaches to similar 2-substituted resorcinols can be complex. For instance, the synthesis of 2-methylresorcinol (B147228) can involve the hydrogenation of resorcinol (B1680541), methylation to form 2-methylcyclohexane-1,3-dione, followed by bromination and subsequent hydrogenolysis. prepchem.com Another multi-step synthesis starts from p-toluidine. prepchem.com A patented method for producing 2-benzylresorcinol (B3263598) involves the reaction of 4,6-di-t-butylresorcinol with a benzyl (B1604629) halide in an aqueous alkali solution, followed by debutylization. google.comgoogle.com This process, while effective, relies on protecting groups and generates byproducts.

Future research should focus on more direct and atom-economical routes. This could involve the catalytic benzylation of 5-methylresorcinol (orcinol). The development of regioselective catalysts that can direct the benzyl group to the C2 position of the resorcinol ring would be a significant breakthrough. Such catalysts could be based on transition metals or organocatalysts, and their development presents a considerable challenge due to the multiple reactive sites on the resorcinol core.

Furthermore, a strong emphasis should be placed on sustainable methodologies. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. jmchemsci.com Exploring enzymatic catalysis for the synthesis of this compound could also offer a highly selective and environmentally benign alternative to traditional chemical methods.

Deeper Understanding of Molecular Recognition and Mechanistic Details

The two hydroxyl groups and the aromatic ring of this compound make it a prime candidate for participating in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to its potential applications in supramolecular chemistry and as a building block for more complex architectures.

A significant area for future research is to understand how the specific substitution pattern of this compound influences its molecular recognition properties. The presence of the benzyl group at the C2 position and the methyl group at the C5 position will create a unique three-dimensional structure and electronic distribution compared to other resorcinol derivatives.

Future studies could involve the co-crystallization of this compound with various guest molecules to investigate its binding preferences and the formation of host-guest complexes. nih.gov This would provide crucial insights into its ability to act as a receptor for specific molecules, which is vital for applications in sensing and separation.

Mechanistic studies on how this compound interacts with biological targets, such as enzymes, are also crucial. For example, many resorcinol derivatives are known to be tyrosinase inhibitors. nih.gov Understanding the precise binding mode of this compound within the active site of such enzymes through techniques like molecular docking and molecular dynamics simulations will be essential for designing more potent and selective inhibitors. nih.govnih.gov

Predictive Modeling and Machine Learning Applications in Derivative Design

A significant challenge is the current lack of extensive experimental data specifically for this compound and its close analogues. Future research should focus on generating high-quality datasets for this class of compounds to train robust quantitative structure-activity relationship (QSAR) models. nih.gov These models could then be used to predict the biological activity, such as tyrosinase inhibition, of newly designed derivatives. nih.govmdpi.com

ML algorithms, particularly deep learning approaches, can be employed for de novo drug design. nih.govresearchgate.netnih.gov By training generative models on libraries of known bioactive molecules, it is possible to generate novel molecular structures with a high probability of possessing the desired activity. nih.govresearchgate.net Future work could involve the development of generative models specifically focused on the benzylresorcinol scaffold to explore new chemical space and identify promising drug candidates. arxiv.org

Furthermore, ML can assist in predicting key pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of new derivatives, helping to prioritize compounds with better drug-like characteristics for synthesis and experimental testing.

Integration with Advanced Experimental Techniques for Comprehensive Characterization

A thorough understanding of the structure-property relationships of this compound and its derivatives requires comprehensive characterization using a suite of advanced experimental techniques. While basic characterization is standard, a deeper dive using more sophisticated methods is a key future direction.

Future research should aim to obtain high-resolution spectroscopic data for this compound. This includes detailed analysis using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously assign all proton and carbon signals, which is crucial for confirming the substitution pattern. researchgate.net Advanced mass spectrometry techniques can provide precise information on the molecular weight and fragmentation patterns, aiding in structural elucidation. nih.gov

Obtaining a single-crystal X-ray diffraction structure of this compound would be a significant achievement. researchgate.net This would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Such data is invaluable for validating computational models and understanding its packing behavior.

In addition to these standard techniques, the application of more specialized methods could provide further insights. For example, solid-state NMR could be used to study the compound in its powdered form, while techniques like Raman spectroscopy could provide complementary vibrational information. nih.gov

Expanding Applications in Diverse Chemical Disciplines

While the potential applications of resorcinol derivatives are broad, the specific utility of this compound remains largely unexplored. A major future research direction will be to investigate and expand its applications in various fields of chemistry.

In medicinal chemistry , building upon the known activity of other resorcinol derivatives, this compound and its analogues should be screened for a wide range of biological activities. jmchemsci.comjmchemsci.com This could include their potential as anticancer agents, anti-inflammatory compounds, or neuroprotective agents. nih.govnih.gov The unique lipophilic character imparted by the benzyl group may lead to improved cell permeability and enhanced biological activity.

In materials science , the diol functionality of this compound makes it a suitable monomer for the synthesis of novel polymers, such as polyesters and polycarbonates. The bulky benzyl group could impart unique thermal and mechanical properties to these materials. Furthermore, its structure could be incorporated into the design of new liquid crystals or functional dyes. wikipedia.org

In catalysis , the resorcinol motif can be a ligand for metal catalysts. Future work could explore the use of this compound as a ligand in various catalytic transformations. The electronic and steric properties of the benzyl and methyl substituents could influence the activity and selectivity of the resulting metal complexes.

Q & A

Q. What are the recommended synthetic routes for 2-Benzyl-5-methylbenzene-1,3-diol?

A common approach involves Friedel-Crafts alkylation of 5-methylbenzene-1,3-diol with benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed for regioselective benzylation. Purification typically involves column chromatography or recrystallization using ethanol/water mixtures .

Q. What safety precautions are necessary when handling this compound?

Due to the phenolic hydroxyl groups, avoid inhalation of dust and direct skin contact. Use fume hoods, gloves, and protective eyewear. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Toxicity data for similar diols suggest potential irritant effects; consult SDS analogs for hazard mitigation .

Q. Which analytical techniques are most effective for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection is optimal for purity analysis. Gas chromatography (GC) may suffice for volatile derivatives. Complementary techniques include melting point determination (e.g., 513–517 K for analogous diols) and ¹H/¹³C NMR for structural confirmation .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data be resolved for this compound?

Discrepancies in ¹³C NMR shifts (e.g., allyl-substituted diols) may arise from incorrect stereochemical assignments or solvent effects. Validate predictions using density functional theory (DFT) with solvent models (e.g., PCM) and compare with experimental data. If contradictions persist, revise the proposed structure via X-ray crystallography or 2D NMR (e.g., NOESY) .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

Steric hindrance from the benzyl and methyl groups may impede crystal lattice formation. Co-crystallization with hydrogen-bond acceptors (e.g., 1,4-diazabicyclo[2.2.2]octane) can stabilize the structure via O–H···N interactions. Optimize solvent polarity (e.g., acetone/ethanol mixtures) and stoichiometry to enhance crystal quality .

Q. How does the substitution pattern affect the compound’s hydrogen-bonding capacity?

The 1,3-diol motif enables strong O–H···O/N hydrogen bonds, critical for supramolecular assembly. The benzyl group introduces π-π stacking interactions, while the methyl group may sterically hinder intermolecular contacts. Computational mapping of electrostatic potential surfaces (EPS) can predict preferred binding sites .

Q. What are the implications of this compound’s redox activity in biological systems?

Substituted benzene-1,3-diols exhibit antioxidant properties via radical scavenging. Electrochemical studies (cyclic voltammetry) can quantify redox potentials, while in vitro assays (e.g., DPPH) assess radical quenching efficiency. Structure-activity relationships (SAR) may link substituent electronic effects to bioactivity .

Methodological Considerations

- Spectral Validation : Cross-reference experimental IR, NMR, and MS data with computational predictions to resolve structural ambiguities. For example, deviations >2 ppm in ¹³C NMR may indicate misassigned substituents .

- Crystallography : Use single-crystal X-ray diffraction to resolve absolute configuration and intermolecular interactions. Refinement protocols should include riding models for H-atoms and restraint for O–H distances .

- Toxicity Profiling : Leverage analog data (e.g., brominated diols) to infer ecotoxicological risks. Persistence in water and bioaccumulation potential should guide disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.